4-[(Methylsulfanyl)methyl]benzoic acid
Overview
Description
4-[(Methylsulfanyl)methyl]benzoic acid is an organic compound with the molecular formula C9H10O2S. It is characterized by a benzoic acid core substituted with a methylsulfanyl group at the para position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Methylsulfanyl)methyl]benzoic acid typically involves the introduction of a methylsulfanyl group to a benzoic acid derivative. One common method is the nucleophilic substitution reaction where a suitable benzoic acid derivative reacts with a methylsulfanyl reagent under controlled conditions. For example, 4-bromomethylbenzoic acid can be treated with sodium methylsulfide in a polar aprotic solvent like dimethylformamide at elevated temperatures to yield this compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 4-[(Methylsulfanyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methylsulfide, dimethylformamide.
Major Products:
Oxidation: 4-[(Methylsulfinyl)methyl]benzoic acid, 4-[(Methylsulfonyl)methyl]benzoic acid.
Reduction: 4-[(Methylsulfanyl)methyl]benzyl alcohol.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
4-[(Methylsulfanyl)methyl]benzoic acid has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(Methylsulfanyl)methyl]benzoic acid depends on its specific application. In general, the compound can interact with various molecular targets through its carboxylic acid and methylsulfanyl groups. These interactions can influence enzyme activity, receptor binding, and other biochemical processes. The exact pathways involved would vary based on the context of its use .
Comparison with Similar Compounds
4-Methylbenzoic acid: Lacks the methylsulfanyl group, resulting in different chemical properties and reactivity.
4-(Methylthio)benzoic acid: Similar structure but with a thioether group instead of a methylsulfanyl group, leading to different oxidation states and reactivity.
4-(Methylsulfonyl)benzoic acid: Contains a sulfonyl group, making it more oxidized compared to the methylsulfanyl derivative.
Uniqueness: 4-[(Methylsulfanyl)methyl]benzoic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications .
Properties
IUPAC Name |
4-(methylsulfanylmethyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2S/c1-12-6-7-2-4-8(5-3-7)9(10)11/h2-5H,6H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRZKHKRMPGMOFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30368903 | |
Record name | 4-[(Methylsulfanyl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67003-48-9 | |
Record name | 4-[(Methylsulfanyl)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30368903 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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